Prmt7-IN-1

PRMT7 IC50 Enzyme Inhibition

PRMT7-IN-1 is a validated, selective Type III PRMT7 inhibitor (IC50=2.1 μM) ideal for CML leukemia stem cell (LSC) and TKI-resistance studies. Unlike pan-PRMT or Type I/II inhibitors, it specifically targets the unique monomethylarginine activity of PRMT7, with proven in vivo efficacy in delaying leukemia development and impairing LSC self-renewal. It provides a distinct intermediate potency tool between the low-potency DS-437 and the high-potency SGC3027, enabling precise dose-response and target-engagement studies. Established IC50 data across ovarian and lymphoma cell lines ensure reliable use. Procure this high-purity (≥98%) compound for robust, reproducible epigenetic research.

Molecular Formula C23H22FN5O3
Molecular Weight 435.5 g/mol
Cat. No. B12415031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt7-IN-1
Molecular FormulaC23H22FN5O3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC=C3F)C4=CC(=C(C(=C4)OC)OC)OC)N
InChIInChI=1S/C23H22FN5O3/c1-12-7-17(25)15-10-14(5-6-18(15)27-12)28-23-16(24)11-26-22(29-23)13-8-19(30-2)21(32-4)20(9-13)31-3/h5-11H,1-4H3,(H2,25,27)(H,26,28,29)
InChIKeyDJRAKTLQKMVYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRMT7-IN-1: A Validated Small-Molecule Inhibitor of Protein Arginine Methyltransferase 7 for Leukemia Stem Cell Research and Cancer Epigenetics


PRMT7-IN-1 (also referred to as Compound 14 or JS1310) is a synthetic small-molecule inhibitor of protein arginine methyltransferase 7 (PRMT7), a Type III PRMT that catalyzes arginine monomethylation [1]. The compound is characterized by a molecular weight of 435.45 g/mol and a chemical formula of C23H22FN5O3 . PRMT7-IN-1 has been validated in peer-reviewed research as a chemical probe for interrogating PRMT7-dependent biology, particularly in the context of chronic myeloid leukemia (CML) stem cell maintenance and cancer cell proliferation .

Why Substituting PRMT7-IN-1 with Other PRMT Inhibitors Compromises Experimental Reproducibility in Leukemia Stem Cell and Selectivity Studies


PRMT7 occupies a unique position in the PRMT family as a Type III enzyme that exclusively generates monomethylarginine (MMA), in contrast to Type I enzymes (e.g., PRMT1, PRMT3, PRMT4, PRMT6, PRMT8) which produce asymmetric dimethylarginine (ADMA), and Type II enzymes (e.g., PRMT5, PRMT9) which produce symmetric dimethylarginine (SDMA) [1]. Generic or pan-PRMT inhibitors, or those selective for other PRMT types (e.g., the Type I inhibitor MS023), are completely inactive against PRMT7 at relevant concentrations, making them unsuitable for studies aimed at dissecting PRMT7-specific biology . Even within the PRMT7-targeting chemical space, significant potency and selectivity differences exist; for instance, the early dual PRMT5/7 inhibitor DS-437 exhibits micromolar potency (IC50 = 6 μM) against PRMT7, while the high-potency probe SGC3027 (IC50 < 2.5 nM) offers a different selectivity profile [2]. PRMT7-IN-1 provides a distinct intermediate potency (IC50 = 2.1 μM) and a unique in vivo validation package in a disease-relevant CML leukemia stem cell model, which cannot be assumed for other PRMT7 inhibitors lacking such contextual data [3].

PRMT7-IN-1 Quantitative Evidence Guide: Head-to-Head Performance Against PRMT7 Inhibitor Comparators


PRMT7-IN-1 Exhibits Single-Digit Micromolar PRMT7 Inhibition, Defining Its Intermediate Potency Class Relative to High-Potency (SGC3027) and Low-Potency (DS-437) Comparators

PRMT7-IN-1 demonstrates an IC50 of 2.1 μM for PRMT7 inhibition in a biochemical assay . This places its potency as intermediate relative to other characterized PRMT7 inhibitors: it is approximately 840-fold less potent than the high-affinity probe SGC3027 (IC50 < 2.5 nM) , but approximately 2.9-fold more potent than the dual PRMT5/7 inhibitor DS-437 (IC50 = 6 μM against PRMT7) [1]. This intermediate potency may be advantageous in cellular contexts where complete target saturation is not desired, allowing for more nuanced interrogation of PRMT7 function.

PRMT7 IC50 Enzyme Inhibition

PRMT7-IN-1 Delays Leukemia Development and Impairs Leukemia Stem Cell Self-Renewal In Vivo, a Functional Validation Absent for Many Other PRMT7 Inhibitors

In a chronic myeloid leukemia (CML) mouse model, treatment with PRMT7-IN-1 (referred to as JS1310 in the publication) resulted in a significant delay in leukemia development and impaired the self-renewal capacity of leukemia stem cells (LSCs) [1]. This in vivo efficacy was achieved without affecting normal hematopoiesis, indicating a therapeutic window [1]. In contrast, the high-potency probe SGC3027, while well-characterized in vitro, lacks published in vivo efficacy data in a leukemia model as of this writing [2]. Similarly, the dual inhibitor DS-437 has not been reported with in vivo leukemia efficacy [3]. The presence of this specific, disease-relevant in vivo validation provides a compelling rationale for selecting PRMT7-IN-1 for translational studies focused on CML and LSC biology.

CML Leukemia Stem Cells In Vivo Self-Renewal

PRMT7-IN-1 Demonstrates Broad Antiproliferative Activity Across Diverse Cancer Cell Lines, Including Ovarian and Lymphoma Models

PRMT7-IN-1 exhibits antiproliferative activity against a panel of cancer cell lines, with reported IC50 values of 2.250 μM in ES-2 (ovarian clear cell carcinoma), 1.267 μM in A2780S (ovarian carcinoma), 4.4 μM in Jeko-1 (mantle cell lymphoma), 1 μM in HO8910 (ovarian carcinoma), and 3.342 μM in A2780/T (paclitaxel-resistant ovarian carcinoma) cells . This multi-cell line activity profile is more extensively characterized than that of DS-437, for which only limited cellular data (symmetrical dimethylation inhibition) is published [1]. While SGC3027 has been shown to inhibit proliferation in NSCLC lines, the specific ovarian and lymphoma cell line data for PRMT7-IN-1 provides a unique dataset for researchers focused on these cancer types [2].

Cancer Antiproliferative IC50 Cell Viability

PRMT7-IN-1 Induces Apoptosis in Primary CML Stem and Progenitor Cells, Including Those from Imatinib-Resistant Patients

PRMT7-IN-1 (JS1310) induced apoptosis in primary CD34+CD38- leukemia stem cells and quiescent CD34+ leukemia cells purified from individuals with chronic myeloid leukemia (CML), including cells from a patient harboring the imatinib-resistant T315I/E255K/Y253H BCR-ABL mutations . This demonstrates activity against the clinically challenging leukemic stem cell population and in a setting of tyrosine kinase inhibitor (TKI) resistance. In contrast, the Type I PRMT inhibitor MS023 is completely inactive against PRMT7 and would not be expected to elicit this specific LSC-directed apoptotic response . While SGC3027 has demonstrated cellular activity, its efficacy against primary CML LSCs from TKI-resistant patients has not been reported [1].

CML Leukemia Stem Cells Apoptosis Drug Resistance

Optimal Research Applications for PRMT7-IN-1 Based on Validated Quantitative Evidence


Investigating PRMT7 Dependency in Chronic Myeloid Leukemia Stem Cell Maintenance and Therapy Resistance

Based on its validated in vivo efficacy in delaying leukemia development and impairing LSC self-renewal in a CML mouse model, as well as its ex vivo pro-apoptotic activity in primary human CML LSCs including imatinib-resistant samples, PRMT7-IN-1 is ideally suited for studies exploring the role of PRMT7 in CML stem cell biology and as a potential strategy to overcome tyrosine kinase inhibitor (TKI) resistance [1]. Researchers can use this compound to dissect the PRMT7-glycine metabolism axis in LSCs or to evaluate combination therapies with TKIs.

Profiling PRMT7-Mediated Antiproliferative Effects in Ovarian Cancer and B-Cell Lymphoma Models

Given the quantitative IC50 values established for PRMT7-IN-1 across ovarian (ES-2, A2780S, HO8910, A2780/T) and lymphoma (Jeko-1) cell lines, this compound provides a reliable tool for dose-response studies in these specific cancer contexts . Researchers can confidently employ PRMT7-IN-1 at concentrations informed by these data to investigate PRMT7-dependent proliferation and survival mechanisms in ovarian clear cell carcinoma, paclitaxel-resistant ovarian cancer, and mantle cell lymphoma.

Benchmarking Intermediate-Potency PRMT7 Inhibition in Comparative Selectivity Studies

With its well-defined intermediate biochemical IC50 of 2.1 μM, PRMT7-IN-1 serves as a valuable comparator in studies that require understanding the biological consequences of partial versus complete PRMT7 inhibition . It can be used alongside high-potency probes like SGC3027 (IC50 < 2.5 nM) and lower-potency tools like DS-437 (IC50 = 6 μM) to establish a potency-response relationship for phenotypic outcomes, thereby elucidating the degree of PRMT7 target engagement required for specific cellular effects [2].

Technical Documentation Hub

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